molecular formula C12H13N3O2S B11364646 N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364646
M. Wt: 263.32 g/mol
InChI Key: NIKBCWYYPFAQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethoxyphenyl group and a carboxamide group attached to the thiadiazole ring

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-ethoxyaniline with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

    Cyclization: The thiadiazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown that thiadiazole derivatives possess anti-inflammatory, analgesic, and anticancer activities, suggesting potential therapeutic applications.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H13N3O2S/c1-3-17-10-7-5-4-6-9(10)13-12(16)11-8(2)14-15-18-11/h4-7H,3H2,1-2H3,(H,13,16)

InChI Key

NIKBCWYYPFAQFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=NS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.